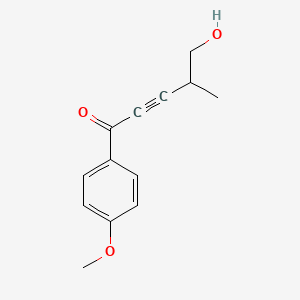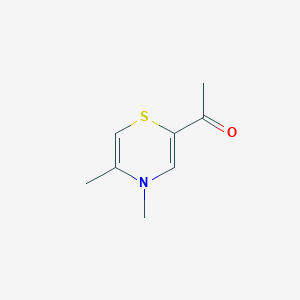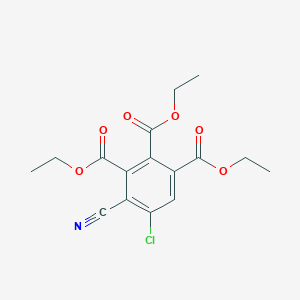
Triethyl 5-chloro-4-cyanobenzene-1,2,3-tricarboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Triethyl 5-chloro-4-cyanobenzene-1,2,3-tricarboxylate is a chemical compound with the molecular formula C16H16ClNO6 It is characterized by the presence of three ester groups, a chlorine atom, and a cyano group attached to a benzene ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Triethyl 5-chloro-4-cyanobenzene-1,2,3-tricarboxylate typically involves the esterification of 5-chloro-4-cyanobenzene-1,2,3-tricarboxylic acid with ethanol in the presence of a catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete esterification. The product is then purified through recrystallization or column chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and advanced purification techniques such as high-performance liquid chromatography (HPLC) ensures the production of high-purity compounds suitable for various applications.
Analyse Chemischer Reaktionen
Types of Reactions
Triethyl 5-chloro-4-cyanobenzene-1,2,3-tricarboxylate undergoes several types of chemical reactions, including:
Nucleophilic Substitution: The chlorine atom can be replaced by nucleophiles such as amines or thiols.
Hydrolysis: The ester groups can be hydrolyzed to form the corresponding carboxylic acids.
Reduction: The cyano group can be reduced to an amine group using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide or potassium thiocyanate in polar aprotic solvents like dimethylformamide (DMF).
Hydrolysis: Acidic or basic conditions using hydrochloric acid or sodium hydroxide.
Reduction: Lithium aluminum hydride in anhydrous ether.
Major Products Formed
Nucleophilic Substitution: Products include substituted benzene derivatives with various functional groups.
Hydrolysis: The major products are 5-chloro-4-cyanobenzene-1,2,3-tricarboxylic acid and ethanol.
Reduction: The primary product is 5-chloro-4-aminobenzene-1,2,3-tricarboxylate.
Wissenschaftliche Forschungsanwendungen
Triethyl 5-chloro-4-cyanobenzene-1,2,3-tricarboxylate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe due to its reactive functional groups.
Medicine: Explored for its potential therapeutic properties, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Wirkmechanismus
The mechanism of action of Triethyl 5-chloro-4-cyanobenzene-1,2,3-tricarboxylate involves its interaction with various molecular targets. The cyano group can participate in nucleophilic addition reactions, while the ester groups can undergo hydrolysis to release carboxylic acids. These reactions can modulate biological pathways and affect cellular functions.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Triethyl 5-chloro-4-nitrobenzene-1,2,3-tricarboxylate: Similar structure but with a nitro group instead of a cyano group.
Triethyl 5-bromo-4-cyanobenzene-1,2,3-tricarboxylate: Similar structure but with a bromine atom instead of a chlorine atom.
Triethyl 5-chloro-4-methylbenzene-1,2,3-tricarboxylate: Similar structure but with a methyl group instead of a cyano group.
Uniqueness
Triethyl 5-chloro-4-cyanobenzene-1,2,3-tricarboxylate is unique due to the presence of the cyano group, which imparts distinct reactivity and potential applications compared to its analogs. The combination of ester, chlorine, and cyano groups makes it a versatile compound for various chemical transformations and research applications.
Eigenschaften
CAS-Nummer |
918402-81-0 |
|---|---|
Molekularformel |
C16H16ClNO6 |
Molekulargewicht |
353.75 g/mol |
IUPAC-Name |
triethyl 5-chloro-4-cyanobenzene-1,2,3-tricarboxylate |
InChI |
InChI=1S/C16H16ClNO6/c1-4-22-14(19)9-7-11(17)10(8-18)13(16(21)24-6-3)12(9)15(20)23-5-2/h7H,4-6H2,1-3H3 |
InChI-Schlüssel |
AGWQJOKEGPQGOC-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC(=O)C1=CC(=C(C(=C1C(=O)OCC)C(=O)OCC)C#N)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


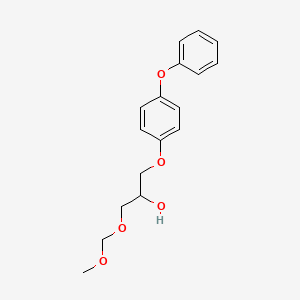

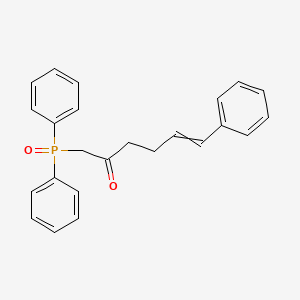

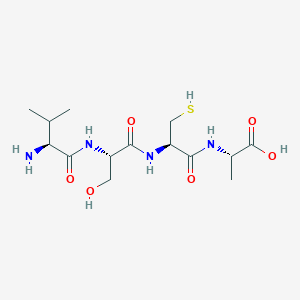
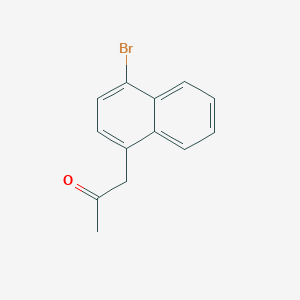
![N-[4-Chloro-5-(pyrrolidin-1-yl)-1,3-thiazol-2-yl]thiophene-2-carboxamide](/img/structure/B14208377.png)
![2-[(2-{[4-(Hydroxymethyl)phenyl]ethynyl}phenyl)ethynyl]benzonitrile](/img/structure/B14208383.png)
![2-[(3-Acetylphenyl)methyl]-5-chloro-1,2-thiazol-3(2H)-one](/img/structure/B14208394.png)
![N-{[(9H-Fluoren-9-yl)methoxy]carbonyl}-L-alanyl-L-threonylglycine](/img/structure/B14208405.png)
![Piperidine, 1-[(3-chlorophenyl)sulfonyl]-4-[2-(trifluoromethyl)phenoxy]-](/img/structure/B14208413.png)
![N-[(6R)-4,6-Dimethyldodecanoyl]-L-tyrosine](/img/structure/B14208416.png)
